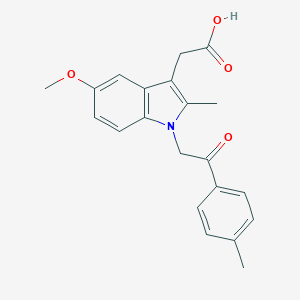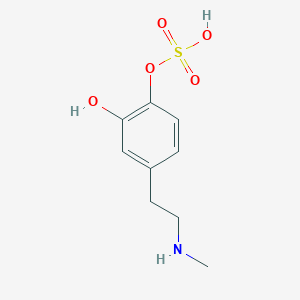
Epinine 4-O-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epinephrine 4-O-sulfate, also known as epinephrine sulfate, is a chemical compound that is synthesized from epinephrine. It is commonly used in scientific research for its unique properties and effects on the human body. In
Mecanismo De Acción
Epinephrine 4-O-sulfate acts as an agonist for the adrenergic receptors in the body. It binds to these receptors and activates the sympathetic nervous system. This activation leads to an increase in heart rate, blood pressure, and metabolism. It also causes the release of glucose from the liver, which provides energy for the body.
Efectos Bioquímicos Y Fisiológicos
Epinephrine 4-O-sulfate has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and metabolism. It also causes the release of glucose from the liver, which provides energy for the body. It can cause bronchodilation, which makes it easier to breathe. It also has vasoconstrictive effects, which can help to reduce bleeding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Epinephrine 4-O-sulfate has a number of advantages for lab experiments. It is a well-characterized compound that is readily available. It has a known mechanism of action and a predictable set of physiological effects. It is also relatively stable and can be stored for long periods of time.
However, there are also some limitations to the use of Epinine 4-O-sulfate 4-O-sulfate in lab experiments. It can be difficult to control the dose and timing of administration, which can affect the results of experiments. It can also have non-specific effects on other physiological systems, which can make it difficult to interpret results.
Direcciones Futuras
There are a number of future directions for research on Epinine 4-O-sulfate 4-O-sulfate. One area of interest is the development of new derivatives of Epinine 4-O-sulfate that have improved pharmacological properties. Another area of interest is the use of Epinine 4-O-sulfate 4-O-sulfate in the treatment of cardiovascular disease and other medical conditions. Finally, there is also interest in studying the effects of Epinine 4-O-sulfate 4-O-sulfate on other physiological systems, such as the immune system and the nervous system.
Conclusion
Epinephrine 4-O-sulfate is a unique and important compound that is widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound has the potential to lead to new discoveries and treatments for a variety of medical conditions.
Métodos De Síntesis
Epinephrine 4-O-sulfate can be synthesized through a chemical reaction between Epinine 4-O-sulfate and sulfuric acid. The reaction yields Epinine 4-O-sulfate sulfate and water. The reaction is typically carried out at low temperatures and in the presence of a catalyst. The resulting compound is purified through a series of filtration and purification steps.
Aplicaciones Científicas De Investigación
Epinephrine 4-O-sulfate is widely used in scientific research for its unique properties and effects on the human body. It is commonly used as a tool to study the physiological effects of Epinine 4-O-sulfate and its derivatives. It has been used in studies to investigate the role of Epinine 4-O-sulfate in the regulation of blood pressure, heart rate, and metabolism.
Propiedades
Número CAS |
101910-86-5 |
|---|---|
Nombre del producto |
Epinine 4-O-sulfate |
Fórmula molecular |
C9H13NO5S |
Peso molecular |
247.27 g/mol |
Nombre IUPAC |
[2-hydroxy-4-[2-(methylamino)ethyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO5S/c1-10-5-4-7-2-3-9(8(11)6-7)15-16(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H,12,13,14) |
Clave InChI |
MFXXSSJHUUFWLX-UHFFFAOYSA-N |
SMILES |
CNCCC1=CC(=C(C=C1)OS(=O)(=O)O)O |
SMILES canónico |
CNCCC1=CC(=C(C=C1)OS(=O)(=O)O)O |
Otros números CAS |
101910-86-5 |
Sinónimos |
epinine 4-O-sulfate N-methyldopamine 4-O-sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



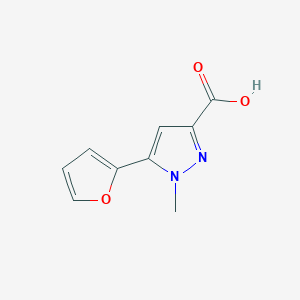
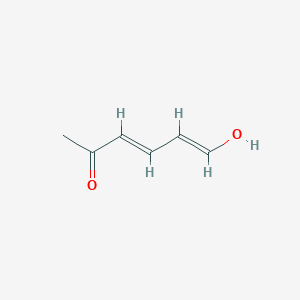
![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
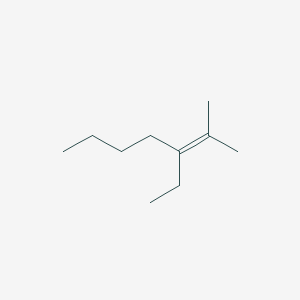
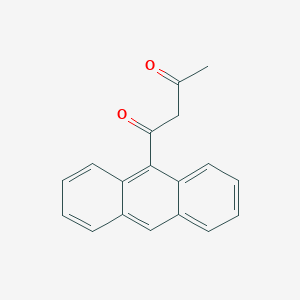
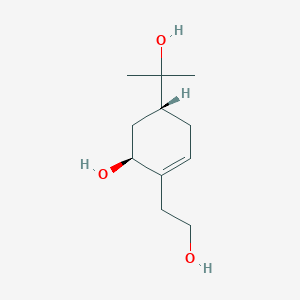
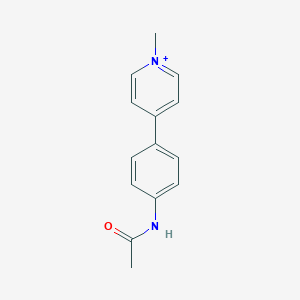
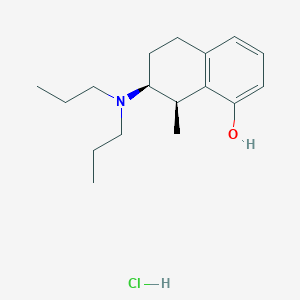
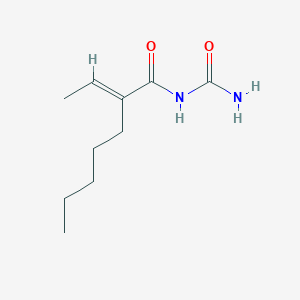
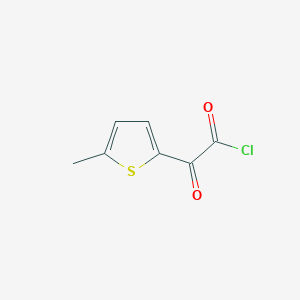
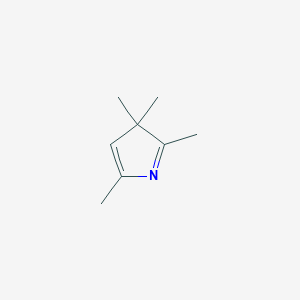
![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)

